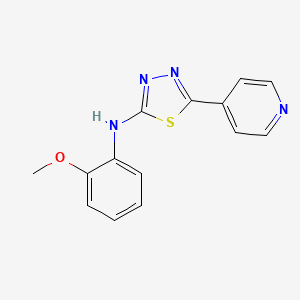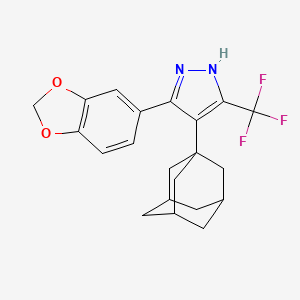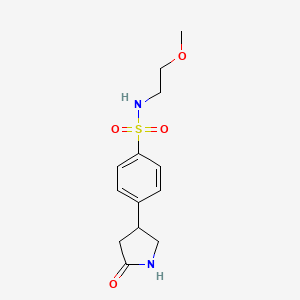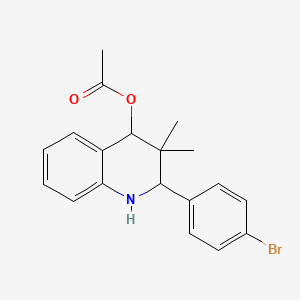![molecular formula C18H21NO6S B11075789 [4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenoxy]acetic acid](/img/structure/B11075789.png)
[4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sulfonyl group, an isopropyl group, and a methoxy group attached to a phenyl ring, which is further connected to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 5-isopropyl-2-methoxyphenylamine with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonamide with 4-hydroxyphenoxyacetic acid under basic conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PROPIONIC ACID: This compound has a similar structure but with a propionic acid moiety instead of acetic acid.
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)BUTYRIC ACID: Another similar compound with a butyric acid moiety.
Uniqueness
The uniqueness of 2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C18H21NO6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO6S/c1-12(2)13-4-9-16(24-3)17(10-13)26(22,23)19-14-5-7-15(8-6-14)25-11-18(20)21/h4-10,12,19H,11H2,1-3H3,(H,20,21) |
InChI Key |
ZVMUIYGFYFFALX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyric acid, 4-(5-ethyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-, 4-tert-butylcyclohexyl ester](/img/structure/B11075715.png)
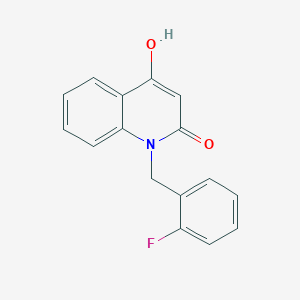
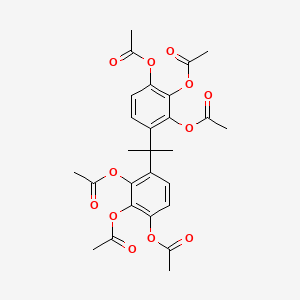
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11075733.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B11075736.png)
![[4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11075743.png)
![4-[(2-methoxyphenyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one](/img/structure/B11075749.png)
![Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11075766.png)
![(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine](/img/structure/B11075769.png)
![Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11075772.png)
